6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole 6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17890305
InChI: InChI=1S/C11H17N3/c1-4-10-7-11-13(8-9(2)3)5-6-14(11)12-10/h5-7,9H,4,8H2,1-3H3
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole

CAS No.:

Cat. No.: VC17890305

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole -

Specification

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 6-ethyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C11H17N3/c1-4-10-7-11-13(8-9(2)3)5-6-14(11)12-10/h5-7,9H,4,8H2,1-3H3
Standard InChI Key TYOYOESSJMHRNR-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C=CN(C2=C1)CC(C)C

Introduction

Structural Characteristics and Nomenclature

The core structure of imidazo[1,2-b]pyrazole consists of a fused bicyclic system combining imidazole and pyrazole rings. In 6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole, the ethyl group (-C₂H₅) occupies the 6th position of the fused ring system, while the isobutyl group (-CH₂CH(CH₂)₂) is attached to the 1st position. This substitution pattern distinguishes it from closely related derivatives, such as ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate (PubChem CID: 10352257) , which features a carboxylate group instead of an ethyl substituent.

Molecular Formula and Weight

Based on structural analysis of analogous compounds , the molecular formula of 6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is calculated as C₁₁H₁₉N₃, yielding a molecular weight of 193.29 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₉N₃
Molecular Weight193.29 g/mol
CAS Registry NumberNot reported in literature
Predicted LogP~2.8 (estimated)

The absence of polar functional groups, such as carboxylates or sulfanyl moieties (cf. Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole ), suggests moderate hydrophobicity, consistent with the estimated LogP value.

Synthesis and Structural Elucidation

Synthetic Pathways

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from structural analogs. Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate , for instance, exhibits limited aqueous solubility due to its hydrophobic ethyl ester group. Substituting the ester with a non-polar ethyl group and a branched isobutyl chain likely further reduces polarity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Stability under ambient conditions remains unstudied but is expected to align with related imidazo[1,2-b]pyrazoles, which generally resist thermal degradation below 200°C .

Research Gaps and Future Directions

Despite the promising framework of imidazo[1,2-b]pyrazoles, critical gaps persist for 6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole:

  • Synthetic Optimization: Scalable routes for introducing isobutyl groups require development to avoid steric hindrance during cyclization.

  • Crystallographic Data: Single-crystal X-ray studies are needed to confirm conformational preferences and intermolecular interactions.

  • Biological Screening: Systematic evaluation against kinase panels and microbial strains is essential to validate hypothesized activities.

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